1-Oxaspiro[3.5]nonan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.5]nonan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBSKGLTXGRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 Oxaspiro 3.5 Nonan 7 Ol and Analogous Spiroketals
Development of Stereoselective Synthetic Routes
The precise control over the spatial arrangement of atoms is paramount in the synthesis of complex molecules like spiroketals, as different stereoisomers can exhibit vastly different biological activities. Consequently, significant research has been directed towards the development of enantioselective and diastereoselective synthetic routes.
Enantioselective Approaches
Achieving enantioselectivity in the synthesis of spiroketals often involves the use of chiral catalysts or auxiliaries that can influence the formation of one enantiomer over the other. While direct enantioselective methods for 1-Oxaspiro[3.5]nonan-7-ol are not extensively documented, strategies developed for analogous systems provide a clear blueprint.
An innovative "clip-cycle" approach has been successfully employed for the asymmetric synthesis of spirocyclic tetrahydropyrans. whiterose.ac.uk This method involves first "clipping" together an alcohol and an aryl thioacrylate using olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This strategy yields spirocyclic products with high enantioselectivity (up to 99% ee). whiterose.ac.uk The application of this methodology to a precursor of this compound could provide a viable route to enantiomerically pure material.
Another powerful technique is the biocatalytic reduction of a prochiral ketone. For the synthesis of chiral alcohols like this compound, the corresponding ketone, 1-Oxaspiro[3.5]nonan-7-one, can be reduced asymmetrically using enzymes. Ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae, are well-known for their ability to reduce ketones to chiral alcohols with high enantiomeric excess. cdnsciencepub.comacademie-sciences.fr This biocatalytic approach offers high selectivity under mild reaction conditions. cdnsciencepub.com
Table 1: Enantioselective Strategies for Spiroketal Analogs
| Method | Catalyst/Reagent | Substrate Type | Key Features | Ref |
|---|---|---|---|---|
| Clip-Cycle | Chiral Phosphoric Acid (CPA) | Unsaturated Thioester Precursor | High enantioselectivity (up to 99% ee) in spirocyclic THP synthesis. | whiterose.ac.uk |
| Biocatalytic Reduction | Saccharomyces cerevisiae (JCM 1819, JCM 2214) | Prochiral Spiroketones | Asymmetric reduction to chiral alcohols with high enantiomeric excess (e.g., 86.6% ee). | cdnsciencepub.com |
Diastereoselective Control in Cyclization Reactions
Diastereoselective control is crucial when multiple stereocenters are formed during the spirocyclization process. The relative orientation of substituents is dictated by the reaction mechanism and conditions.
A highly diastereoselective synthesis of a 1-oxaspiro[5.5]undecane system, an analog of the 1-oxaspiro[3.5]nonane core, has been achieved through the oxidation of a phenolic precursor with lead(IV) acetate. nih.govnih.gov This method yielded the target spiroether with greater than 99% diastereomeric excess, demonstrating the power of reagent-controlled cyclization to favor the formation of a single diastereomer. nih.govnih.gov
Furthermore, domino reactions provide an efficient pathway to complex spiroketals with excellent diastereoselectivity. A one-pot domino strategy for synthesizing tricyclic 5,5-benzannulated spiroketals from 2'-hydroxyacetophenones and gem-dibromoalkenes has been developed, affording the products as single diastereomers in high yields. bohrium.com Such cascade processes, which form multiple bonds in a single operation, are powerful tools for the stereocontrolled construction of complex cyclic systems. bohrium.com
Table 2: Diastereoselective Synthesis of Spiroketal Analogs
| Method | Reagent | Product Type | Diastereomeric Excess (de) / Ratio | Ref |
|---|---|---|---|---|
| Oxidative Cyclization | Lead(IV) Acetate | 5-Hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one | >99% de | nih.govnih.gov |
Green Chemistry Principles in Spiro Compound Synthesis
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves improving atom economy, using safer solvents, and employing catalytic methods in benign media.
Atom Economy and Reaction Efficiency
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently more efficient and generate less waste. cognitoedu.org
Cascade or domino reactions are prime examples of atom-economical processes because they form multiple chemical bonds in a single, orchestrated sequence, minimizing the need for intermediate isolation and purification steps. mdpi.com The aforementioned one-pot synthesis of tricyclic spiroketals exemplifies this principle, where multiple transformations occur in the same reaction vessel to build a complex structure efficiently. bohrium.com Similarly, electrosynthetic methods, such as the eSpiro process which uses anodic oxidation of malonic acids, can offer highly atom-economical routes to spiroketals. rsc.org
Utilization of Sustainable Solvents and Solvent-Free Conditions
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more sustainable alternatives or to eliminate them entirely.
Ionic liquids have emerged as promising "green" reaction media due to their low vapor pressure, high thermal stability, and recyclability. researchgate.netacs.org They have been successfully used as catalysts and solvents in the synthesis of spirooxindoles and other heterocyclic systems, often under mild conditions. mdpi.comacs.org The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has also been demonstrated for the catalyst-free synthesis of quinoxaline (B1680401) derivatives, highlighting its potential for broader applications in heterocyclic synthesis. researchgate.net
An even more sustainable approach is the development of electrosynthetic methods that can be performed in greener solvents or with reduced solvent usage. The eSpiro method for spiroketal synthesis represents a significant advance, offering a metal-free and scalable route with high yields and broad functional group tolerance. rsc.org
Catalysis in Environmentally Benign Media (e.g., Ionic Liquids, Biocatalysis)
The use of catalysts that can operate in environmentally friendly media like water, ionic liquids, or under solvent-free conditions is a cornerstone of green synthesis.
As mentioned previously, biocatalysis offers a powerful green approach. The enzymatic reduction of ketones using ketoreductases (KREDs) to produce chiral alcohols like this compound is highly selective and can often be performed in aqueous media. academie-sciences.fr The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, further simplifies the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained, natural package. cdnsciencepub.com
Modern Catalytic Approaches for Spiroketal Formation
Catalysis is at the forefront of modern synthetic chemistry, providing pathways to complex molecules like spiroketals under mild conditions with high degrees of control. These approaches can be broadly categorized into metal-based catalysis and organocatalysis, alongside traditional acid catalysis, each offering unique advantages for the construction of the spiroketal core.
Transition metals have proven to be powerful catalysts for a variety of transformations leading to spiroketals. snnu.edu.cn Their ability to coordinate with and activate organic substrates enables a range of cyclization and annulation reactions that would otherwise be challenging. researchgate.netacs.org Metals such as gold, copper, palladium, and iridium are frequently employed to facilitate the formation of the spiroketal scaffold through diverse mechanistic pathways. researchgate.netnih.gov
Key strategies include:
Dihydroalkoxylation of Alkynediols: This method involves the intramolecular addition of two hydroxyl groups across an alkyne, a transformation often catalyzed by gold or other π-acidic metals. researchgate.net
Tandem Cyclization Reactions: Copper catalysis can initiate tandem reactions, such as the hydroamination and Friedel-Crafts alkylation of indolyl homopropargyl amides, to create complex bridged aza-skeletons. researchgate.net
Synergistic Catalysis: A combination of catalysts can achieve transformations not possible with a single species. For instance, the synergistic action of gold(I) and scandium(III) enables an ultrafast [4+2] cycloaddition to construct 5,6-benzannulated spiroketals with high diastereoselectivity. acs.org
Hydrogenation-Induced Spiroketalization: Iridium-based catalysts used for asymmetric hydrogenation can generate a Brønsted acid as a byproduct, which subsequently catalyzes the spiroketalization of the substrate in the same pot. nih.gov
These methods highlight the versatility of transition metals in constructing spiroketal systems, offering pathways with high efficiency and stereocontrol. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Spiroketal Synthesis
| Catalyst System | Reaction Type | Substrate Type | Resulting Spiroketal Type | Reference |
|---|---|---|---|---|
| Copper | Tandem Hydroamination/Friedel-Crafts Alkylation | Indolyl homopropargyl amides | Bridged aza-[n.2.1] skeletons | researchgate.net |
| Gold(I) / Scandium(III) | [4+2] Cycloaddition | Enol ether and o-quinone methide | 5,6-Benzannulated spiroketals | acs.org |
| Indium(III) | Double Intramolecular Hydroalkoxylation | o-(Hydroxyalkynyl)benzyl alcohols | Benzannulated spiroketals | researchgate.net |
| Iridium | Hydrogenation / Spiroketalization | α,α′-bis(2-hydroxyarylidene) ketones | Spiroketals | nih.gov |
Organocatalysis has emerged as a powerful alternative to metal catalysis, utilizing small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic or expensive metals and has been successfully applied to the enantioselective synthesis of spiroketals. researchgate.netnih.gov These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. thieme-connect.com
Notable organocatalytic strategies include:
Asymmetric Halocyclization: A domino asymmetric electrophilic halocyclization strategy, using a single organocatalyst, can construct spiroketal lactones that possess both a chiral center and a chiral axis, achieving excellent enantioselectivity and diastereoselectivity. nih.gov
Annulation Reactions: Chiral Brønsted bases have been used to catalyze asymmetric annulation reactions, providing access to axially chiral spiro-indole skeletons. researchgate.net
Relay Catalysis: A combination of a metal catalyst and a chiral organocatalyst can be used in relay catalysis. For example, a gold(I)/chiral Brønsted acid system enabled a highly stereoselective three-component reaction to produce aromatic spiroacetals. acs.org
The development of organocatalytic methods has significantly expanded the toolbox for creating chiral spiroketals with high optical purity. researchgate.netscispace.com
Table 2: Selected Organocatalytic Strategies for Spiroketal Synthesis
| Catalyst Type | Reaction Strategy | Resulting Spiroketal Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Amine/Acid | Domino Asymmetric Electrophilic Halocyclization | Spiroketal lactones | Forms both axial and central chirality | nih.gov |
| Chiral Brønsted Base | Asymmetric Annulation | Axially chiral naphthyl-C2-indoles | High enantioselectivity and functional group tolerance | researchgate.net |
| Chiral Phosphoric Acid | Asymmetric Spiroketalization | Enantioenriched spiroketals | High stereoselectivity in cyclization | umich.edu |
Acid-catalyzed spiroketalization is a fundamental and widely used method for the synthesis of spiroketals. thieme.de The reaction typically involves the cyclization of a hydroxy ketone or a related precursor. Both Lewis acids and Brønsted acids can effectively promote this transformation.
Brønsted Acid Catalysis: Strong acids like phosphoric acid can catalyze the spiroketalization of enol ether derivatives. umich.edu Computational studies have helped to elucidate the concerted, asynchronous mechanism of these ring closures. umich.edu In some cases, the Brønsted acid can be generated in situ; for example, during certain iridium-catalyzed hydrogenations, the active catalyst can also act as a Brønsted acid to facilitate a subsequent spiroketalization. nih.gov
Lewis Acid Catalysis: Lewis acids such as indium(III) salts are effective in catalyzing the double intramolecular hydroalkoxylation of alkynol-containing substrates to form benzannulated spiroketals under mild conditions. researchgate.net
Synergistic Acid Catalysis: The combination of a Lewis acid and a Brønsted acid can lead to unique reactivity. A system employing both a carboxylic acid (Brønsted) and magnesium bromide (Lewis) was found to act synergistically to catalyze glycosylation reactions, a transformation closely related to spiroketalization. nih.gov
Table 3: Acid-Mediated Spiroketalization Approaches
| Acid Type | Catalyst Example | Reaction Type | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Brønsted Acid | Phosphoric Acid | Spiroketalization of enol ethers | Concerted, asynchronous ring closure | umich.edu |
| Lewis Acid | Indium(III) | Double intramolecular hydroalkoxylation | Mild conditions, low catalyst loading | researchgate.net |
| Synergistic | MgBr₂ (Lewis) & Carboxylic Acid (Brønsted) | Glycosylation | Two acids act synergistically | nih.gov |
| In situ Generated Brønsted Acid | From Iridium hydrogenation catalyst | Hydrogenation/Spiroketalization | Acid generated during primary reaction catalyzes cyclization | nih.gov |
Photochemical and Mechanochemical Synthesis
Beyond catalysis, the use of alternative energy sources like light (photochemistry) and mechanical force (mechanochemistry) provides innovative and often sustainable routes to complex molecules. These methods can drive reactions under unique conditions, sometimes leading to products inaccessible through thermal means.
Photochemistry offers a mild and selective method for inducing chemical reactions using light energy. For the synthesis of oxaspiro systems, intramolecular photocyclization reactions are particularly powerful.
A key example is the Norrish-Yang photocyclization . The photolysis of 1-glycosyl-2,3-butanedione derivatives using visible light provides a mild and highly selective route to chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one systems. researchgate.net This intramolecular C-H insertion reaction proceeds with high stereocontrol, which can be influenced by conformational factors and the use of photosensitizers. researchgate.net Similarly, blue LED light can induce reactions between vinyldiazoacetates and quinones to generate spirocyclic dihydrofurans, including the related oxaspiro[4.5]decane core. researchgate.net These methods demonstrate the potential of light to construct complex spirocyclic frameworks with high precision. researchgate.net
Table 4: Photochemical Synthesis of Oxaspiro Ring Systems
| Reaction Type | Energy Source | Substrate | Product Core | Reference |
|---|---|---|---|---|
| Norrish-Yang Photocylization | Visible Light | 1-Glycosyl-2,3-butanedione derivatives | 5-Oxaspiro[3.5]nonane | researchgate.net |
| Carbene C-H Insertion | Blue LED Light | Vinyldiazoacetates and quinones | Oxaspiro[4.5]decane | researchgate.net |
Mechanochemistry involves the use of mechanical force, typically through grinding or ball-milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netrsc.org This sustainable approach can enhance reaction rates, improve yields, and sometimes enable transformations that are inefficient in solution. researchgate.net
For spiro compound synthesis, mechanochemical activation has shown significant promise:
Cyclocondensation Reactions: The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved by milling isothiocyanates with 3-dicyanomethylene-2H-indol-2-ones in the presence of a catalyst, affording excellent yields in a very short reaction time. mdpi.com
Iron-Catalyzed Amidation: In a ball mill, FeBr₃ can catalyze intramolecular amidations that proceed via an electrophilic spirocyclization intermediate to form 3,4-dihydro-2(1H)-quinolinones. researchgate.netnih.gov This solvent-free method is easy to perform and requires no additional ligands. nih.gov
Mechanochemical synthesis represents a growing field that offers a green and efficient alternative for the formation of spiro compounds. researchgate.netmdpi.com
Table 5: Mechanochemical Synthesis of Spiro Compounds
| Method | Catalyst/Additive | Reaction Type | Resulting Spiro Compound | Reference |
|---|---|---|---|---|
| Milling | Piperidine (B6355638) | Cyclocondensation | Spiro[indole-pyrrolidine] derivatives | mdpi.com |
| Ball Milling | FeBr₃ | Intramolecular Amidation via Spirocyclization | 3,4-dihydro-2(1H)-quinolinone (from spiro intermediate) | researchgate.netnih.gov |
Total Synthesis Efforts Towards Natural Products Incorporating the this compound Core
The 1-oxaspiro[3.5]nonane framework, characterized by a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring via a common carbon atom, represents a unique structural motif. While rare, this spiroketal core is a key feature in certain biologically active natural products. Synthetic efforts targeting these molecules provide a platform for developing and showcasing novel chemical methodologies. A prominent example is Peniphenone A, a polyketide natural product isolated from the mangrove fungus Penicillium dipodomyicola. acs.org Its benzannulated spiroketal structure, which contains a derivative of the 1-oxaspiro[3.5]nonane core, has attracted considerable attention from the synthetic chemistry community.
Peniphenone A: A Case Study in Spiroketal Synthesis
Peniphenone A possesses a complex, stereochemically rich architecture, making it a challenging synthetic target. acs.org The structure features a spiro[dihydrochromene-oxetane] system, which is a functionalized analog of the 1-oxaspiro[3.5]nonane core. nih.gov Its total synthesis has been accomplished by multiple research groups, employing distinct and innovative strategies. These campaigns not only confirmed the molecule's absolute stereochemistry but also provided efficient pathways for accessing its complex structure. acs.org
Two notable approaches to the total synthesis of (-)-Peniphenone A are highlighted below: a biomimetic strategy involving an o-quinone methide intermediate and an asymmetric synthesis featuring a key Negishi cross-coupling reaction.
Biomimetic Synthesis via an o-Quinone Methide Intermediate
A concise and enantioselective total synthesis of Peniphenone A was reported by Spence and George in 2015. acs.orgnih.govacs.org This approach is based on a biosynthetic hypothesis that leverages the reactivity of a common o-quinone methide intermediate. nih.gov This strategy is notable for its efficiency, minimizing the use of protecting groups. nih.gov
The synthesis began with commercially available starting materials and constructed the key fragments required for the biomimetic reaction. acs.org The crucial step involved the generation of an o-quinone methide, which then participated in a Michael reaction with a suitable nucleophile to assemble the core of the peniphenone family of natural products. acs.orgnih.gov For the synthesis of Peniphenone A, the most complex member of the family, this strategy culminated in a nine-step linear sequence to furnish the final product. nih.gov An earlier model study of the key [4+2] cycloaddition between an o-quinone methide and a simple exocyclic enol ether yielded the desired benzannulated spiroketal, albeit in a mixture with other products, validating the feasibility of the approach. acs.org
Asymmetric Synthesis via Negishi Cross-Coupling
A key feature of this synthesis was the strategic construction of the challenging α-chiral β-aryl carbonyl motif present in the natural product's polyketide chain. acs.org This was achieved through a highly effective sp³-sp² Negishi cross-coupling reaction, which linked a chiral organozinc species with an aryl bromide fragment. acs.orgnih.gov The retrosynthetic analysis envisioned that the final spiroketal could be formed through an acid-promoted cyclization of a linear precursor. acs.org A fascinating aspect of this synthesis was the observation of an unusual thermodynamic resolution during the final spiroketalization step, which allowed for the conversion of a mixture of diastereomers into the single, desired stereoisomer of Peniphenone A. acs.org
Table 1: Comparison of Total Synthesis Strategies for (-)-Peniphenone A
| Feature | Biomimetic Synthesis (Spence & George, 2015) | Asymmetric Synthesis (Smith & George, 2018) |
|---|---|---|
| Key Reaction | Michael reaction with an o-quinone methide intermediate. nih.govacs.org | sp³-sp² Negishi cross-coupling. acs.orgnih.gov |
| Longest Linear Sequence | 9 steps. nih.gov | 14 steps. acs.org |
| Overall Yield | Not explicitly stated, but described as concise. nih.gov | 6%. acs.org |
| Starting Material | Commercially available materials. acs.org | 2,4-Dihydroxybenzaldehyde. acs.org |
| Core Formation | Biomimetic Michael addition / cycloaddition. acs.org | Acid-promoted spiroketalization of a linear precursor. acs.org |
| Stereocontrol | Enantioselective approach. acs.org | Asymmetric synthesis with thermodynamic resolution. acs.org |
Chemical Reactivity, Transformation, and Derivatization of 1 Oxaspiro 3.5 Nonan 7 Ol Analogues
Ring Strain and Conformational Analysis of the Spiro[3.5]nonane System
The spiro[3.5]nonane framework, which forms the core of 1-oxaspiro[3.5]nonan-7-ol, is characterized by the fusion of a four-membered oxetane (B1205548) ring and a six-membered cyclohexane (B81311) ring at a single carbon atom. This arrangement introduces significant ring strain, influencing the molecule's conformation and reactivity.
The primary contributors to ring strain in cycloalkanes are angle strain, torsional strain, and steric strain. libretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgmasterorganicchemistry.com In the oxetane ring of the spiro[3.5]nonane system, the internal bond angles are compressed, leading to considerable angle strain. masterorganicchemistry.comacs.org The cyclohexane ring, to alleviate strain, adopts non-planar conformations, with the chair conformation being the most stable. libretexts.org However, the spiro-fusion restricts the conformational flexibility of the cyclohexane ring compared to a simple cyclohexane.
Torsional strain results from the eclipsing of bonds on adjacent atoms. libretexts.orgmasterorganicchemistry.com The puckering of the cyclohexane ring helps to minimize torsional strain by staggering the hydrogen atoms on adjacent carbons. libretexts.org However, the rigid nature of the fused oxetane ring can lead to some degree of torsional strain that cannot be fully relieved. masterorganicchemistry.com
Chemical Transformations of the Hydroxyl Moiety
The hydroxyl group at the 7-position of the 1-oxaspiro[3.5]nonane ring is a key functional group that readily participates in a variety of chemical transformations.
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-oxaspiro[3.5]nonan-7-one. evitachem.com Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. The resulting spirocyclic ketone is a valuable intermediate for further synthetic modifications.
Reduction: Conversely, the ketone can be reduced back to the alcohol. Reducing agents like lithium aluminum hydride are effective for this purpose.
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 7-position.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters. This reaction is often catalyzed by an acid or a coupling agent.
Etherification: Formation of ethers is another common transformation. This can be achieved through Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.
The reactivity of the hydroxyl group can be influenced by the acidity of the proton. In some spirocyclic systems containing multiple hydroxyl groups, the pKa values can vary significantly due to resonance stabilization, leading to regioselective reactions. ed.ac.ukmdpi.com
Nucleophilic and Electrophilic Reaction Pathways
The strained oxetane ring and the functionalized cyclohexane ring of this compound analogues provide sites for both nucleophilic and electrophilic attack.
Nucleophilic Reactions: The carbon atoms of the oxetane ring are susceptible to nucleophilic attack, leading to ring-opening reactions. This is driven by the relief of ring strain. acs.orgnih.gov The reaction of substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles like potassium cyanide or organolithium reagents results in the formation of (p-hydroxyphenyl)diphenylmethyl derivatives. rsc.org This transformation is proposed to proceed through a p-quinone diphenylmethide intermediate followed by a 1,6-addition of the nucleophile. rsc.org
Electrophilic Reactions: The oxygen atom of the oxetane ring possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. acs.org Protonation or coordination to a Lewis acid can activate the oxetane ring, making it more susceptible to nucleophilic attack and ring-opening. acs.orgnih.gov
The hydroxyl group on the cyclohexane ring can also be involved in electrophilic reactions. For instance, it can be protonated and eliminated as water, forming a carbocation that can then undergo further reactions.
Intramolecular Cyclization and Ring-Expansion Reactions
The unique architecture of this compound analogues makes them suitable precursors for intramolecular reactions, leading to the formation of more complex polycyclic systems.
Intramolecular Cyclization: Intramolecular reactions can occur when a nucleophilic group within the molecule attacks an electrophilic center. For example, if a suitable nucleophile is present on a side chain attached to the spirocyclic framework, it can attack one of the oxetane carbons, leading to the formation of a new ring. The formation of spirocyclic oxetanes can be achieved through intramolecular cyclization under basic conditions. acs.org
Oxidation and Reduction Chemistry of Functional Groups
Beyond the transformations of the hydroxyl group, other functional groups present in analogues of this compound can undergo oxidation and reduction reactions.
Oxidation: As previously mentioned, the secondary alcohol at the 7-position can be oxidized to a ketone. evitachem.com If other oxidizable functional groups are present, such as other alcohols or aldehydes, their reactivity will depend on the specific oxidizing agent and reaction conditions used. researchgate.net
Reduction: The ketone functionality in 1-oxaspiro[3.5]nonan-7-one can be reduced to the corresponding secondary alcohol. Other reducible groups, such as esters or amides, that might be present in derivatives can also be reduced using appropriate reagents.
The table below summarizes the key oxidation and reduction reactions of the primary functional groups in the this compound system.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Potassium permanganate or Chromium trioxide | 1-Oxaspiro[3.5]nonan-7-one | Oxidation |
| 1-Oxaspiro[3.5]nonan-7-one | Lithium aluminum hydride | This compound | Reduction |
Synthesis of Novel Spiroheterocyclic Frameworks Based on the 1-Oxaspiro[3.5]nonane Scaffold
The 1-oxaspiro[3.5]nonane scaffold serves as a valuable building block for the synthesis of novel and more complex spiroheterocyclic frameworks. researchgate.net These frameworks are of interest due to their unique three-dimensional structures and potential applications in medicinal chemistry and materials science. nih.gov
One approach involves the modification of the existing rings. For instance, ring-opening of the oxetane followed by reaction with a bifunctional reagent could lead to the formation of a larger heterocyclic ring fused to the cyclohexane ring.
Another strategy is to use the functional groups on the 1-oxaspiro[3.5]nonane core to build additional rings. The hydroxyl group, after conversion to a suitable derivative, can participate in cyclization reactions to form fused or bridged ring systems. The ketone in 1-oxaspiro[3.5]nonan-7-one can be used in reactions like the Paal-Knorr synthesis to construct new heterocyclic rings.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxaspiro 3.5 Nonan 7 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms can be established.
The ¹H NMR spectrum of 1-Oxaspiro[3.5]nonan-7-ol is expected to show distinct signals corresponding to each unique proton environment in the molecule. The oxetane (B1205548) ring protons are anticipated to appear at a characteristically downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The proton on the carbon bearing the hydroxyl group (C7-H) would likely present as a multiplet, with its chemical shift influenced by the stereochemistry (axial vs. equatorial) of the hydroxyl group.
The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the spirocyclic framework. The spiro carbon (C4) would be uniquely identified by its quaternary nature and chemical shift. The carbons of the oxetane ring (C2, C3) and the carbinol carbon (C7) would appear in specific regions of the spectrum, reflecting the influence of their attached oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~4.4 - 4.6 (t) | ~75 - 78 |
| 3 | ~2.4 - 2.6 (t) | ~35 - 38 |
| 4 (Spiro) | - | ~80 - 85 |
| 5 | ~1.6 - 1.9 (m) | ~30 - 35 |
| 6 | ~1.5 - 1.8 (m) | ~25 - 30 |
| 7 | ~3.6 - 4.0 (m) | ~65 - 70 |
| 8 | ~1.5 - 1.8 (m) | ~25 - 30 |
| 9 | ~1.6 - 1.9 (m) | ~30 - 35 |
| OH | Variable (br s) | - |
To assemble the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C2 and C3 in the oxetane ring. It would also map out the connectivity within the cyclohexane (B81311) ring, showing correlations from the C7 proton to its neighbors on C6 and C8, and further around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). Each CH, CH₂, and CH₃ group produces a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C spectrum. The spiro carbon (C4) would be absent from the HSQC spectrum as it has no attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations. This technique is vital for connecting the different spin systems identified by COSY. For instance, correlations from the oxetane protons (H2, H3) to the spiro carbon (C4) and adjacent cyclohexane carbons (C5, C9) would confirm the spirocyclic junction. Similarly, correlations from the C7 proton to C5 and C9 would firmly place the hydroxyl group within the cyclohexane ring.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. An analysis of this compound would show a single chromatographic peak, the retention time of which is characteristic of the compound under the specific GC conditions. The mass spectrum associated with this peak would display the molecular ion (M⁺) and a pattern of fragment ions, serving as a fingerprint for identification. Expected fragmentation could include the loss of a water molecule (M-18) from the alcohol and cleavage of the oxetane or cyclohexane rings.
HRMS is used to measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, the exact mass can be calculated from its molecular formula, C₈H₁₄O₂.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Nominal Mass | 142 |
| Calculated Monoisotopic Mass | 142.0994 |
| Expected Ion (e.g., [M+H]⁺) | 143.1072 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a structure.
For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the sp³ hybridized carbons would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether linkage of the oxetane ring would result in strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹. The asymmetric stretch of the C-O-C bond in the strained oxetane ring would likely appear around 980-1000 cm⁻¹.
Raman spectroscopy would complement this information, being particularly sensitive to the non-polar C-C bond vibrations of the carbocyclic framework.
Table 3: Key Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200 - 3600 (Broad) |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Alcohol (C-O) | Stretching | 1050 - 1150 |
| Ether (C-O-C) | Asymmetric Stretching | 980 - 1000 |
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's solid-state structure, including the relative and absolute stereochemistry of all chiral centers. nih.gov The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
For a chiral molecule, the determination of the absolute configuration is a critical step. bch.ro The most common approach is the Bijvoet method, which relies on the anomalous dispersion effect of atoms, particularly "heavy" atoms (typically sulfur or heavier), within the crystal structure. When a molecule lacks a sufficiently heavy atom, it can be derivatized with a chiral auxiliary of a known absolute configuration, such as camphorsultam dichlorophthalic acid (CSDP acid). nih.govmdpi.com The known configuration of the auxiliary then serves as an internal reference, allowing for the confident assignment of the unknown stereocenters in the target molecule. mdpi.com
In the case of a chiral enantiomer of this compound, obtaining a single crystal suitable for X-ray diffraction would provide conclusive proof of its absolute configuration. The crystallographic data would detail the conformation of both the oxetane and cyclohexane rings and the orientation of the hydroxyl group. While specific data for this compound is not available, the table below illustrates the typical crystallographic data obtained for a related spirocyclic compound, demonstrating the level of detail provided by such an analysis. acs.org
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₁₄O₂ |
| Formula Weight | 142.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.876(3) |
| β (°) | 105.45(1) |
| Volume (ų) | 822.1(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.148 |
| Flack Parameter | 0.0(2) |
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
When suitable crystals for X-ray analysis cannot be grown, chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) serve as powerful, non-destructive alternatives for assigning absolute configuration. bch.romdpi.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including both its configuration and its conformational preferences in solution. mdpi.comrsc.org
The modern approach to stereochemical assignment using ECD involves a combination of experimental measurement and computational chemistry. dtu.dk The process typically follows these steps:
Conformational Search: A thorough computational search is performed to identify all stable, low-energy conformations of the molecule.
Spectrum Calculation: For each significant conformer of a chosen enantiomer (e.g., the R-enantiomer), the theoretical ECD spectrum is calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum for that enantiomer.
Comparison: The theoretical spectrum is then compared to the experimentally measured ECD spectrum of the sample. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. If they are mirror images, the configuration is assigned as S.
This method is highly reliable and has become a standard tool in stereochemical analysis. acs.org The sensitivity of ECD to molecular conformation underscores the importance of accurate computational modeling for a successful assignment. mdpi.com The table below provides a hypothetical example of the data used in an ECD analysis to assign the absolute configuration of a chiral alcohol.
| Source | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Experimental Sample | 215 | +2.5 | Match indicates (R)-configuration |
| Calculated (R)-enantiomer | 218 | +2.8 | |
| Experimental Sample | 240 | -1.8 | Match indicates (R)-configuration |
| Calculated (R)-enantiomer | 242 | -2.1 |
Biological Activities and Pharmacological Potential of 1 Oxaspiro 3.5 Nonan 7 Ol Derivatives
Antimicrobial and Antifungal Properties
Derivatives of 1-oxaspiro[3.5]nonan-7-ol have demonstrated notable potential as antimicrobial and antifungal agents. The structural characteristics of the spirocyclic system are believed to play a crucial role in their ability to inhibit the growth of various pathogens.
Research has shown that certain derivatives exhibit inhibitory effects against Gram-positive bacteria. For instance, a study investigating the antimicrobial properties of a this compound derivative revealed its activity against specific bacterial strains, suggesting its potential for development into new antimicrobial therapies. The spirocyclic core is thought to contribute to the compound's ability to interact with bacterial cell membranes or essential enzymes, thereby disrupting cellular processes.
In the realm of antifungal activity, sesquiterpenes containing a spirocyclic system analogous to the 1-oxaspiro[3.5]nonane framework have shown activity against Candida albicans and Candida kefyr. semanticscholar.orgmdpi.com Furthermore, a structurally intriguing compound with a [3.4.0] spirocyclic system, a related spirocyclic motif, has displayed antibacterial activity. semanticscholar.orgmdpi.com A derivative, 1-oxaspiro[3.5]nona-5,8-dien-7-one, 3-methylene-, has been identified in plant extracts and is associated with various biological activities, including antimicrobial effects. arabjchem.org
| Derivative/Related Compound | Microorganism | Observed Activity |
| This compound derivative | Gram-positive bacteria | Inhibitory effects |
| Sesquiterpenes with analogous spirocyclic system | Candida albicans, Candida kefyr | Antifungal activity semanticscholar.orgmdpi.com |
| Compound with a [3.4.0] spirocyclic system | Bacteria | Antibacterial activity semanticscholar.orgmdpi.com |
| 1-Oxaspiro[3.5]nona-5,8-dien-7-one, 3-methylene- | Various pathogens | Associated with antimicrobial properties arabjchem.org |
Anticancer and Cytotoxic Investigations
The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. The unique three-dimensional structure of these spiro compounds allows them to interact with biological targets that may be inaccessible to more conventional, planar molecules.
One area of research has focused on the development of spirocyclic compounds as inhibitors of enzymes crucial for cancer cell survival. For example, derivatives of pyrroloimidazole containing a spirocyclic moiety have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. google.com
Furthermore, natural products containing spirocyclic systems have demonstrated notable cytotoxic properties. For instance, (+)-Crassalactone D, which features a styryl-lactone with a spirocyclic core, has displayed cytotoxic effects. semanticscholar.org Another spirocyclic compound, cyclohelminthol X, isolated from Helminthosporium velutinum, showed potent inhibitory activity against the leukemia HL60 cell line with an IC50 value of 0.35 µM and moderate potency against the human colon adenocarcinoma (COLO201) cell line with an IC50 of 16 µM. semanticscholar.orgmdpi.com Additionally, duocarmycin SA and duocarmycin A, which contain a [2.5.0] spirocyclic system, are known antitumor antibiotics. semanticscholar.orgmdpi.com
| Compound/Derivative | Cell Line/Target | Observed Activity/Potency |
| Pyrroloimidazole derivatives with spirocyclic moiety | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of enzyme activity google.com |
| (+)-Crassalactone D | Not specified | Cytotoxic properties semanticscholar.org |
| Cyclohelminthol X | Leukemia HL60 | IC50 = 0.35 µM semanticscholar.orgmdpi.com |
| Cyclohelminthol X | Human colon adenocarcinoma (COLO201) | IC50 = 16 µM semanticscholar.orgmdpi.com |
| Duocarmycin SA and Duocarmycin A | Not specified | Antitumor antibiotic activity semanticscholar.orgmdpi.com |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have shown promise as anti-inflammatory and immunomodulatory agents. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially offering new avenues for the treatment of inflammatory diseases.
One study demonstrated that a this compound derivative significantly reduced levels of inflammatory markers in animal models of induced inflammation. The effect was observed to be dose-dependent, highlighting its potential therapeutic utility. The proposed mechanism involves the inhibition of pro-inflammatory cytokines.
Furthermore, related spirocyclic compounds have been shown to possess anti-inflammatory properties. For example, limonoids containing a [4.4.0] spirocyclic lactone moiety were found to inhibit nitric oxide (NO) production in a cellular model of inflammation. nih.gov Specifically, these compounds inhibited NO production in RAW264.7 cells induced with lipopolysaccharide (LPS) by 25.89% and 37.13% at concentrations of 25 µM and 50 µM, respectively. semanticscholar.orgmdpi.com Another spirocyclic compound, abiespiroside A, which has a [4.5.0] spirocyclic lactone moiety, has also been found to have anti-inflammatory activity. nih.gov
| Compound/Derivative | Model/Cell Line | Observed Effect | Concentration/Dose |
| This compound derivative | Animal model of inflammation | Reduction of inflammatory markers | Dose-dependent |
| Limonoids with [4.4.0] spirocyclic lactone | RAW264.7 cells (LPS-induced) | Inhibition of NO production | 25.89% at 25 µM, 37.13% at 50 µM semanticscholar.orgmdpi.comnih.gov |
| Abiespiroside A with [4.5.0] spirocyclic lactone | Not specified | Anti-inflammatory activity | Not specified nih.gov |
Antioxidant Capacity and Free Radical Scavenging
The antioxidant potential of compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. While direct studies on the antioxidant capacity of this compound are limited, related compounds and extracts containing them have been evaluated for their free radical scavenging activities.
| Source/Compound | Assay | Observed Activity |
| Methanolic extract of Schefflera vinosa leaves (containing 1-Oxaspiro[3.5]nona-5,8-dien-7-one, 3-methylene-) | DPPH, ABTS, FRAP | High free radical scavenging activity arabjchem.orgresearchgate.net |
Antiviral and Antiparasitic Studies
The unique structural motifs of spirocyclic compounds have also led to investigations into their potential as antiviral and antiparasitic agents. The constrained conformation of the spiro ring system can facilitate specific interactions with viral or parasitic proteins that are not achievable with more flexible molecules.
In terms of antiviral activity, certain spirocyclic natural products have shown promising results. For example, hyperolactones A and C, which contain a spirocyclic framework, have displayed antiviral activity. semanticscholar.org Another compound, valtrate, which possesses a [2.4.0] spirocyclic system, has been shown to inhibit the production of the HIV-1 p24 antigen without significant cytotoxicity. semanticscholar.org
Regarding antiparasitic activity, the oxirane-bearing sesquiterpene (−)-ovalicin and the structurally similar fumagillin, both containing a [2.5.0] spirocyclic system, have demonstrated potent antiparasitic activities with generally low toxicity. semanticscholar.orgmdpi.com These findings highlight the potential of the spirocyclic scaffold in the development of novel antiparasitic drugs.
| Compound | Activity | Target/Organism | Key Finding |
| Hyperolactones A and C | Antiviral | Not specified | Displayed antiviral properties semanticscholar.org |
| Valtrate | Antiviral | HIV-1 | Inhibited p24 production without notable cytotoxicity semanticscholar.org |
| (−)-Ovalicin | Antiparasitic | Not specified | Potent antiparasitic activity with low toxicity semanticscholar.orgmdpi.com |
| Fumagillin | Antiparasitic | Not specified | Potent antiparasitic activity with low toxicity semanticscholar.orgmdpi.com |
Receptor Agonism/Antagonism Studies (e.g., GPR119)
The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). The spirocyclic scaffold has been explored for the design of potent and effective GPR119 agonists.
A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as GPR119 agonists. nih.gov Through optimization of different substituents on the spirocyclic core, a potent GPR119 agonist, compound 54g, was identified. nih.gov This compound demonstrated a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats, highlighting the potential of the spiro[3.5]nonane framework in developing new therapies for diabetes. nih.gov
GPR119 is known to be activated by lipid derivatives, and its activation leads to an increase in intracellular cAMP levels. nih.gov The development of small molecule agonists like the 7-azaspiro[3.5]nonane derivatives provides a promising avenue for modulating this receptor's activity to achieve therapeutic benefits in metabolic diseases. nih.gov
| Compound Class/Example | Target Receptor | Pharmacological Action | Therapeutic Potential |
| 7-Azaspiro[3.5]nonane derivatives (e.g., compound 54g) | GPR119 | Agonist | Type 2 Diabetes nih.gov |
Enzyme Inhibition Profiles (e.g., PDE7)
While specific studies on the inhibition of phosphodiesterase 7 (PDE7) by this compound derivatives are not extensively documented in the provided context, the broader field of spirocyclic compounds has shown significant potential as enzyme inhibitors. The rigid and three-dimensional nature of the spirocyclic scaffold makes it an attractive framework for designing selective inhibitors that can fit into specific enzyme active sites.
The general principle of using spirocyclic systems in drug design is to create molecules with well-defined spatial arrangements of functional groups. This can lead to enhanced binding affinity and selectivity for a particular enzyme target. The exploration of spiro[3.5]nonane derivatives as inhibitors for various enzymes, including phosphodiesterases, remains an active area of research in medicinal chemistry. The development of such inhibitors could have therapeutic implications in a range of diseases, including inflammatory conditions and neurological disorders, where PDE enzymes play a critical role.
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The structure-activity relationship (SAR) provides critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the 1-oxaspiro[3.5]nonane scaffold, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. While comprehensive SAR data for this compound derivatives are not extensively documented in publicly available research, the principles of medicinal chemistry and data from closely related analogues, such as spirocyclic oxetanes and azaspiro[3.5]nonanes, offer a framework for understanding their potential.
The 1-oxaspiro[3.5]nonane core, which features a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring, is a subject of interest in drug discovery. The oxetane motif is increasingly utilized as a versatile tool in medicinal chemistry. nih.govacs.org It can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities. nih.govresearchgate.net This substitution can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without substantially increasing molecular weight. nih.govnih.gov The rigid, three-dimensional nature of the spirocyclic system also helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. acs.org
A naturally occurring, albeit simple, example containing this core is Cleroindicin A, which features a substituted this compound moiety. semanticscholar.orgmdpi.com The existence of this structure in a natural product suggests its viability as a scaffold for biologically active molecules. semanticscholar.orgmdpi.com
To illustrate the process and potential of SAR for this class of compounds, one can look at analogous heterocyclic systems. For instance, extensive SAR studies have been conducted on 7-azaspiro[3.5]nonane derivatives, where the oxygen at the 1-position is replaced by a nitrogen atom. These studies provide a valuable blueprint for how modifications to the spirocyclic core and its substituents can be systematically explored to optimize biological activity.
A notable example is the development of agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. In a campaign to discover potent GPR119 agonists, researchers synthesized a series of 7-azaspiro[3.5]nonane derivatives and evaluated their activity. nih.gov The optimization process focused on modifying the substituents at two key positions: the piperidine (B6355638) nitrogen (R²) and an aryl group (R³). nih.gov
The findings from this analogous series highlight key SAR trends that could be relevant for this compound derivatives:
Piperidine N-capping Group (R²): The nature of the group attached to the nitrogen of the spiro-piperidine ring was found to be critical for agonist activity. A systematic exploration of different substituents allowed for the fine-tuning of potency.
Aryl Group (R³): Modifications to the aryl group at the other end of the molecule also had a significant impact on efficacy. This suggests that this position is involved in a key interaction with the receptor binding pocket.
Through this optimization, compound 54g was identified as a highly potent GPR119 agonist with desirable pharmacokinetic properties and a significant glucose-lowering effect in animal models of diabetes. nih.gov
The table below, derived from the study on 7-azaspiro[3.5]nonane GPR119 agonists, exemplifies the type of data generated in an SAR campaign. It shows how systematic changes to the R² and R³ groups on the analogous azaspiro[3.5]nonane core translate into changes in agonist potency (EC₅₀).
| Compound | R² Group (Piperidine N-substituent) | R³ Group (Aryl Group) | GPR119 Agonist Potency (EC₅₀, nM) nih.gov |
|---|---|---|---|
| 54a | Pyrimidin-2-yl | 4-Cyanophenyl | 3.7 |
| 54b | Pyrimidin-2-yl | 4-Trifluoromethylphenyl | 14 |
| 54c | Pyrimidin-2-yl | 4-Chlorophenyl | 11 |
| 54g | 5-Ethylpyrimidin-2-yl | 4-Cyanophenyl | 1.8 |
| 54h | 5-Chloropyrimidin-2-yl | 4-Cyanophenyl | 1.9 |
| 54i | 5-Methoxypyrimidin-2-yl | 4-Cyanophenyl | 2.3 |
This case study on a closely related scaffold underscores the potential for discovering potent and selective agents by exploring the SAR of spirocyclic systems like this compound. Future research focusing on the synthesis and biological evaluation of a library of this compound derivatives against specific enzymes or receptors would be necessary to fully elucidate their pharmacological potential and establish definitive structure-activity relationships.
Emerging Research Trends and Future Perspectives in 1 Oxaspiro 3.5 Nonan 7 Ol Chemistry
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
AI and machine learning algorithms are being developed to predict the outcomes of chemical reactions, optimize synthetic routes, and identify novel bioactive molecules, which could accelerate the discovery of new derivatives of 1-Oxaspiro[3.5]nonan-7-ol.
Further Development of Sustainable and Eco-Friendly Synthetic Strategies
There is a growing emphasis on developing greener synthetic methods that utilize renewable starting materials, employ catalytic reactions, and minimize waste generation.
High-Throughput Synthesis and Screening for Novel Derivative Libraries
High-throughput techniques allow for the rapid synthesis and screening of large libraries of compounds, enabling the efficient discovery of new derivatives of this compound with desired biological activities.
Exploration of New Biomedical and Therapeutic Applications of Spirocyclic Scaffolds
The unique structural features of spirocyclic compounds continue to attract interest for their potential in treating a wide range of diseases, and further research will likely uncover new therapeutic applications for the 1-oxaspiro[3.5]nonane scaffold.
Advancements in Analytical Methodologies for Complex Biological and Environmental Samples
The development of more sensitive and selective analytical methods is crucial for studying the fate and effects of this compound and its derivatives in complex biological and environmental systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxaspiro[3.5]nonan-7-ol, and how can regioselectivity be ensured during its preparation?
- Methodological Answer : A common approach involves the regioselective carbonylation of epoxides, as demonstrated in analogous spirocyclic systems (e.g., 1-Oxaspiro[3.5]nonan-2-one synthesis via Pd-catalyzed carbonylation). Key steps include optimizing reaction temperature (e.g., 60–80°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to favor spirocyclic formation over linear byproducts. Monitoring reaction progress via TLC or GC-MS is critical. For regioselectivity, steric and electronic effects of substituents on the epoxide precursor must be evaluated .
- Characterization : Confirm structure using and NMR (e.g., δ 1.3–2.0 ppm for spirocyclic protons, δ 168–170 ppm for carbonyl carbons) and HRMS (e.g., [M+H]+ at m/z 141.09109) .
Q. How should researchers validate the identity and purity of newly synthesized this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (e.g., 90:10 H₂O:MeCN mobile phase) and UV detection (210–220 nm). Purity ≥95% is recommended for biological assays.
- Structural Confirmation : Combine / NMR with DEPT and COSY experiments to resolve overlapping signals in the spirocyclic region. Compare spectral data to known analogs (e.g., cleroindicin A derivatives) .
- Elemental Analysis : Verify molecular formula (C₈H₁₄O₂) with ≤0.3% deviation .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as spirocyclic ethers may undergo photolytic ring-opening .
- Decomposition Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common degradation pathways include hydrolysis of the ether linkage .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the hydroxyl proton (δ 1.5–2.0 ppm) and adjacent carbons can clarify stereochemistry.
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.2 ppm suggest misassignment or conformational flexibility .
Q. What strategies are effective for elucidating the biological activity of this compound, given its natural product origin?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) against enzymes common in fungal systems (e.g., Clerodendrum japonicum cytochrome P450s). Prioritize targets with binding affinity ≤–8.0 kcal/mol.
- In Vitro Assays : Screen for antimicrobial activity (MIC ≤50 μg/mL) using broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 29213). Include cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects .
Q. How can researchers optimize the scalability of this compound synthesis while maintaining yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands (e.g., Xantphos) to enhance turnover number (TON >100).
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer, reducing reaction time from 24h (batch) to 2–4h. Monitor pressure (1–3 bar) to prevent side reactions .
Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
